molecular formula C12H14BF3O2 B2534151 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane CAS No. 1689529-59-6

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B2534151
CAS No.: 1689529-59-6
M. Wt: 258.05
InChI Key: YVQGFNPGCBWGPM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluorophenyl group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,3,5-trifluorophenylboronic acid with a suitable dioxaborolane precursor. One common method is the reaction of 2,3,5-trifluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.

    Substitution: The trifluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. Reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as organolithium or Grignard reagents are employed in the presence of a suitable solvent, such as diethyl ether or THF.

Major Products Formed

    Oxidation: Boronic acids or boronate esters.

    Reduction: Boranes or other reduced boron species.

    Substitution: New carbon-boron bonded compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. The dioxaborolane ring provides a stable framework for the boron atom, allowing it to participate in various chemical reactions. The trifluorophenyl group enhances the reactivity of the compound by providing electron-withdrawing effects, which facilitate nucleophilic attack on the boron atom. This compound can interact with molecular targets, such as enzymes or receptors, through boron-mediated interactions, leading to its biological and chemical effects.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane can be compared with other similar compounds, such as:

    Phenylboronic acid: Lacks the dioxaborolane ring and trifluorophenyl group, resulting in different reactivity and applications.

    2,4,6-Trifluorophenylboronic acid: Contains a trifluorophenyl group but lacks the dioxaborolane ring, leading to variations in stability and reactivity.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the trifluorophenyl group, affecting its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the dioxaborolane ring and trifluorophenyl group, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical and biological applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQGFNPGCBWGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689529-59-6
Record name 4,4,5,5-tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane
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